3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor . This reaction occurs under mild conditions and exhibits a broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar imidazo[1,2-a]pyridine core structure but differs in the presence of a chloro group instead of a fluoro group.
2-Trifluoromethyl imidazo[1,2-a]pyridine: This compound has a trifluoromethyl group at the 2-position, which distinguishes it from 3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H6Cl2F4N2 |
---|---|
Molecular Weight |
349.1 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C14H6Cl2F4N2/c15-8-2-1-3-9(16)12(8)13-21-5-11-10(17)4-7(6-22(11)13)14(18,19)20/h1-6H |
InChI Key |
JPBJAMIHBYCDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=C3N2C=C(C=C3F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.